molecular formula C4H10OTi B1662052 1-Propanol, 2-methyl-, titanium(4+) salt CAS No. 7425-80-1

1-Propanol, 2-methyl-, titanium(4+) salt

Cat. No.: B1662052
CAS No.: 7425-80-1
M. Wt: 121.99 g/mol
InChI Key: YTOQRQCHVNXEFB-UHFFFAOYSA-N
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Description

1-Propanol, 2-methyl-, titanium(4+) salt, also known as titanium isobutoxide, is a chemical compound with the molecular formula C16H36O4Ti. It is a titanium alkoxide, which is a class of compounds widely used in various chemical processes. This compound is known for its reactivity and versatility, making it valuable in both research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanol, 2-methyl-, titanium(4+) salt is typically synthesized through the reaction of titanium tetrachloride with isobutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

TiCl4+4C4H9OHTi(OC4H9)4+4HClTiCl_4 + 4C_4H_9OH \rightarrow Ti(OC_4H_9)_4 + 4HCl TiCl4​+4C4​H9​OH→Ti(OC4​H9​)4​+4HCl

This reaction is usually conducted in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride and isobutanol are mixed under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 2-methyl-, titanium(4+) salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Titanium dioxide and isobutanol.

    Alcoholysis: Mixed alkoxides and isobutanol.

    Esterification: Esters and titanium dioxide.

Scientific Research Applications

1-Propanol, 2-methyl-, titanium(4+) salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Propanol, 2-methyl-, titanium(4+) salt exerts its effects is primarily through its ability to form strong bonds with oxygen-containing ligands. This property allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include the coordination of titanium with oxygen atoms in substrates, leading to the activation of these substrates for further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanol, 2-methyl-, titanium(4+) salt is unique due to its specific alkoxide groups, which provide distinct reactivity and solubility properties. This makes it particularly useful in applications where other titanium alkoxides may not be as effective .

Properties

CAS No.

7425-80-1

Molecular Formula

C4H10OTi

Molecular Weight

121.99 g/mol

IUPAC Name

2-methylpropan-1-ol;titanium

InChI

InChI=1S/C4H10O.Ti/c1-4(2)3-5;/h4-5H,3H2,1-2H3;

InChI Key

YTOQRQCHVNXEFB-UHFFFAOYSA-N

SMILES

CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Ti+4]

Canonical SMILES

CC(C)CO.[Ti]

Key on ui other cas no.

7425-80-1

physical_description

Tetraisobutyl titanate appears as a dark yellow oily liquid with an alcohol-like odor. Insoluble in water and about the same density as water. May irritate or burn on contact.

Pictograms

Flammable; Corrosive; Irritant

Related CAS

78-83-1 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 2-methyl-, titanium(4+) salt
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1-Propanol, 2-methyl-, titanium(4+) salt
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1-Propanol, 2-methyl-, titanium(4+) salt
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1-Propanol, 2-methyl-, titanium(4+) salt
Reactant of Route 5
1-Propanol, 2-methyl-, titanium(4+) salt
Reactant of Route 6
1-Propanol, 2-methyl-, titanium(4+) salt

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